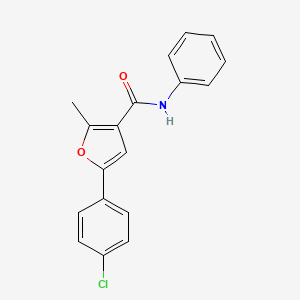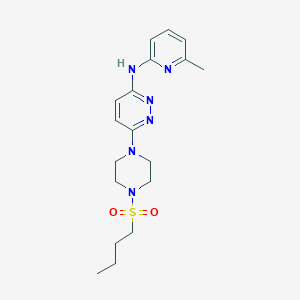
N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a cyanocyclopentyl group, a methyl group, and a benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-cyanocyclopentylamine with methyl 2,3-dihydro-1-benzothiophene-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically conducted under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By blocking these pathways, the compound can exert anti-cancer effects by preventing tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyanocyclopentyl derivatives and benzothiophene-based molecules. Examples are:
- N-(1-Cyanocyclopentyl)benzamide
- N-(4-(1-Cyanocyclopentyl)phenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide
Uniqueness
What sets N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic applications.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-18(16(11-17)8-4-5-9-16)15(19)13-10-20-14-7-3-2-6-12(13)14/h2-3,6-7,13H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHAUTCATMMJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CSC2=CC=CC=C12)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)





![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide](/img/structure/B3017998.png)



